Givinostat hydrochloride monohydrate
CAS No.: 732302-99-7
Cat. No.: VC0006822
Molecular Formula: C24H30ClN3O5
Molecular Weight: 476.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 732302-99-7 |
---|---|
Molecular Formula | C24H30ClN3O5 |
Molecular Weight | 476.0 g/mol |
IUPAC Name | [6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrate;hydrochloride |
Standard InChI | InChI=1S/C24H27N3O4.ClH.H2O/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H;1H2 |
Standard InChI Key | FKGKZBBDJSKCIS-UHFFFAOYSA-N |
SMILES | CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.O.Cl |
Canonical SMILES | CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.O.Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
Givinostat hydrochloride monohydrate, chemically designated as [6-(diethylaminomethyl)naphthalen-2-yl]methyl[4(hydroxycarbamoyl) phenyl] carbamate hydrochloride monohydrate, has a molecular formula of and a molecular weight of 475.97 g/mol . The compound exists as a white to off-white, non-hygroscopic crystalline powder with limited solubility in aqueous media (very slightly to slightly soluble) and ethanol . Its stability profile necessitates storage at 20–25°C, with excursions permitted between 15–30°C, and requires protection from freezing .
Formulation and Excipients
The commercial oral suspension (DUVYZAT®) contains 8.86 mg/mL of givinostat (equivalent to 10 mg/mL of the hydrochloride monohydrate form) alongside inactive ingredients such as glycerin, polysorbate 20, and sodium benzoate . These excipients enhance palatability and suspension stability, critical for pediatric populations requiring long-term dosing.
Mechanism of Action
HDAC Inhibition and Epigenetic Modulation
As a pan-HDAC inhibitor, givinostat targets class I and II HDAC enzymes, modulating chromatin structure and gene expression . In DMD, this action counteracts the hyperacetylation-induced transcriptional dysregulation caused by dystrophin deficiency, thereby reducing muscle fibrosis and inflammation . Concurrently, in PV, HDAC inhibition suppresses JAK2-mediated signaling pathways, normalizing hematocrit, platelet, and leukocyte levels .
Secondary Pharmacodynamic Effects
Preclinical models indicate that givinostat upregulates follistatin, a myogenesis-promoting protein, which enhances muscle regeneration in dystrophic tissues . This mechanism complements its anti-inflammatory effects, making it a multifaceted therapeutic agent.
Pharmacokinetic Profile
Absorption and Bioavailability
Givinostat exhibits linear pharmacokinetics, with dose-proportional systemic exposure across therapeutic ranges . Peak plasma concentrations () occur 2–3 hours post-administration, and steady-state levels are achieved within 5–7 days of twice-daily dosing . A high-fat meal increases exposure by 40% and delays by approximately 1 hour, necessitating consistent administration with food .
Distribution and Metabolism
The drug is 96% plasma protein-bound and slightly partitions into red blood cells . Extensive hepatic metabolism generates four inactive metabolites, with cytochrome P450 (CYP) and uridine diphosphate glucuronosyltransferases (UGTs) playing minimal roles . This metabolic pathway reduces the risk of drug-drug interactions mediated by CYP enzymes.
Elimination
Givinostat has an elimination half-life of 6 hours, with renal excretion accounting for <3% of the administered dose . Biliary excretion of metabolites predominates, making dose adjustments unnecessary in renal impairment but warranting caution in hepatic dysfunction .
Clinical Applications
Phase III Trial Outcomes
The EPIDYS trial (N=??), a randomized, double-blind study, demonstrated that givinostat significantly slowed disease progression in ambulant DMD patients aged ≥6 years . The primary endpoint—change in time to climb four stairs—showed a 12.5% improvement versus placebo after 18 months (p<0.05) . Secondary endpoints, including North Star Ambulatory Assessment scores, corroborated these findings .
Table 1: Key Efficacy Endpoints from the EPIDYS Trial
Endpoint | Givinostat Group | Placebo Group | p-value |
---|---|---|---|
4-stair climb time (s) | -1.2 ± 0.8 | +3.4 ± 1.1 | 0.03 |
NSAA total score | -2.1 ± 1.5 | -5.8 ± 2.0 | 0.01 |
Dosing Protocol
Dosage is weight-based, with patients ≥30 kg receiving 79.2 mg twice daily and those <30 kg receiving 53.4 mg twice daily . Baseline platelet counts (>150 × 10/L) and triglyceride monitoring are mandatory to mitigate thrombocytopenia and hypertriglyceridemia risks .
Phase Ib/II Study Insights
In a study of PV patients with uncontrolled hematocrit levels, givinostat normalized hematological parameters in 45.5–54.5% of participants after three cycles . Spleen volume reduction (54.5%) and pruritus resolution (63.6%) were notable secondary outcomes . JAK2-mutated allele burden decreased by 15–20%, indicating disease-modifying potential .
Adaptive Dosing Strategies
In silico trials simulating 500 virtual PV populations validated an adaptive protocol where doses are adjusted every 28 days based on platelet, leukocyte, and hematocrit levels . This approach achieved complete hematological response (CHR) in 68% of simulated patients, with a median daily dose of 75 mg .
Table 2: Simulated Outcomes of In Silico PV Trial
Parameter | Baseline | Cycle 6 |
---|---|---|
Platelets (×10/L) | 650 ± 120 | 380 ± 90 |
Hematocrit (%) | 52 ± 4 | 44 ± 3 |
CHR rate | 0% | 68% |
Regulatory Status and Approvals
Givinostat holds orphan drug designations from the FDA and EMA for DMD and Fast Track status in the U.S. . The EPIDYS trial data are under regulatory review, with potential approval anticipated in late 2025 .
Future Directions
Ongoing research explores givinostat’s utility in other muscular dystrophies and solid tumors. Biomarker-driven studies aim to identify subsets of PV patients with enhanced HDAC inhibitor sensitivity. Additionally, combination therapies with corticosteroids or JAK2 inhibitors are under preclinical investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume